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An In-Depth Technical Guide to CP-424174: A Diaryl-sulfonylurea Class Inhibitor of the NLRP3

Inflammasome For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-424174 is a potent and selective small-molecule inhibitor belonging to the

diarylsulfonylurea class. Initially identified as a cytokine release inhibitory drug (CRID), it has

been extensively characterized under the alias MCC950. This compound specifically targets

the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome, a key

component of the innate immune system implicated in a wide range of inflammatory diseases.

This technical guide provides a comprehensive overview of CP-424174, including its

mechanism of action, quantitative efficacy data, detailed experimental protocols for its

characterization, and its intriguing connection to metabolic regulation and thermogenesis.

Introduction
The innate immune system relies on pattern recognition receptors to detect pathogen-

associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Among these, the NLRP3 inflammasome has emerged as a critical mediator of sterile

inflammation. Its dysregulation is linked to numerous pathologies, including cryopyrin-

associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, Alzheimer's disease,

and multiple sclerosis.[1]

CP-424174, also widely known as MCC950, is a diarylsulfonylurea-containing compound that

has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[2][3] It was

developed from a screening program aimed at identifying inhibitors of interleukin-1β (IL-1β)
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processing.[4] This guide will delve into the technical details of CP-424174, providing

researchers and drug developers with the core information necessary to understand and utilize

this important research tool.

Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal,

often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like

receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB

pathway. The second activation signal, triggered by a diverse array of stimuli including ATP,

crystalline structures (e.g., monosodium urate), and mitochondrial dysfunction, leads to the

assembly of the inflammasome complex.[2]

This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein

containing a CARD (ASC) adaptor, and pro-caspase-1.[3] Assembly leads to the auto-catalytic

cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-

18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also

cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of

inflammatory cell death known as pyroptosis.[3]

CP-424174 (MCC950) exerts its inhibitory effect through a direct interaction with the NLRP3

protein. Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3.[1][3][5]

This binding event is thought to lock NLRP3 in an inactive conformation, preventing ATP

hydrolysis that is essential for the oligomerization and activation of the inflammasome complex.

[3][6] Consequently, ASC recruitment and caspase-1 activation are blocked, leading to a potent

suppression of IL-1β and IL-18 production.[3] Importantly, CP-424174 is highly selective for

NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[3]

Signaling Pathway Visualization
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and

the specific point of inhibition by CP-424174.
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NLRP3 Inflammasome Activation Pathway and CP-424174 Inhibition
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Caption: NLRP3 inflammasome pathway and inhibition by CP-424174.
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Quantitative Data
The inhibitory potency of CP-424174 and its analogue MCC950 has been quantified in various

in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of CP-424174/MCC950

Compound Cell Type Stimulation
Measured
Endpoint

IC50
Reference(s
)

MCC950

Bone
Marrow-
Derived
Macrophag
es (BMDM)

LPS + ATP
IL-1β
Production

7.5 nM [2][7]

MCC950

Human

Peripheral

Blood

Mononuclear

Cells (PBMC)

from MWS

Patients

LPS
IL-1β

Production
~10 nM [2]

MCC950
Human

Monocytes

LPS +

Nigericin

IL-1β

Release
~1-10 µM [8]

| MCC950 | THP-1 Cells | LPS + Nigericin | ASC Speck Formation | 68 nM |[8] |

*MWS: Muckle-Wells Syndrome

Table 2: In Vivo Efficacy of CP-424174

Compound Animal Model
Measured
Endpoint

ED50 Reference(s)

| CP-424174 | Mouse (oral dosing) | IL-1β Secretion | ~15 mg/kg |[4] |
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Experimental Protocols
The characterization of CP-424174 relies on robust in vitro assays that simulate the activation

of the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Activation and Inhibition
Assay
This protocol describes the induction of IL-1β release from macrophages and its inhibition by

CP-424174.

Cell Lines:

Bone Marrow-Derived Macrophages (BMDMs) from mice.

Human monocytic cell line (THP-1), differentiated with Phorbol 12-myristate 13-acetate

(PMA).

Human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol:

Priming (Signal 1):

Plate cells (e.g., BMDMs at 1x10^6 cells/mL) in a suitable culture plate.

Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This

upregulates pro-IL-1β and NLRP3 expression.[8][9][10]

Inhibitor Treatment:

Pre-incubate the primed cells with varying concentrations of CP-424174 (or vehicle

control, e.g., DMSO) for 30-60 minutes.[5][9]

Activation (Signal 2):

Add an NLRP3 activator such as:
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Nigericin (e.g., 5-10 µM) for 45-60 minutes.[5][8]

ATP (e.g., 3-5 mM) for 30-45 minutes.[5][9]

Sample Collection:

Centrifuge the plates to pellet the cells.

Collect the cell-free supernatants for cytokine analysis.

Lyse the remaining cells to analyze intracellular protein levels.

Quantification of IL-1β Release:

Measure the concentration of mature IL-1β in the supernatants using a commercially

available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's

instructions.

Data Analysis:

Plot the IL-1β concentration against the log concentration of CP-424174.

Perform a non-linear regression analysis (variable slope) to determine the IC50 value.[2]

Caspase-1 Activity Assay
This assay measures the activity of the effector enzyme caspase-1.

Protocol:

Follow steps 1-4 from the inflammasome activation protocol above.

Caspase-1 Activity Measurement:

Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1).[9]

Transfer an aliquot of the cell supernatant to a white-walled 96-well plate.
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Add the Caspase-Glo® 1 reagent, which contains a specific caspase-1 substrate (e.g., Z-

WEHD) linked to a luminogenic molecule.

Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

Measure luminescence using a plate reader. The signal is proportional to the amount of

active caspase-1.

Specificity Control:

Run parallel reactions including a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to

confirm that the measured activity is specific to caspase-1.[9]

Caption: Workflow for in vitro characterization of CP-424174.

CP-424174, NLRP3 Inhibition, and Thermogenesis
Recent research has uncovered a significant link between inflammation, particularly the NLRP3

inflammasome, and metabolic regulation in adipose tissue. Chronic low-grade inflammation in

white adipose tissue (WAT) is a hallmark of obesity and is associated with impaired metabolic

function.

Studies have shown that NLRP3 inflammasome activation can inhibit the "browning" of WAT—

a process where white adipocytes acquire characteristics of brown adipocytes, such as

increased mitochondrial density and the expression of Uncoupling Protein 1 (UCP1). UCP1

dissipates the proton gradient across the inner mitochondrial membrane, uncoupling it from

ATP synthesis and releasing energy as heat (non-shivering thermogenesis).

Inhibition of the NLRP3 inflammasome, either genetically or pharmacologically, has been

shown to promote WAT browning and increase UCP1 expression. This suggests that inhibitors

like CP-424174 could have therapeutic potential beyond classical inflammatory diseases by

enhancing energy expenditure. The mechanism appears to be mediated, at least in part, by

blocking the inhibitory effects of IL-1β on thermogenesis.

Furthermore, glyburide, a sulfonylurea drug structurally related to CP-424174, has been shown

to directly upregulate UCP1 expression in both brown and white adipocytes, suggesting a

potential class effect of sulfonylureas on thermogenic pathways.
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Conceptual Link: NLRP3 Inhibition and Adipose Tissue Browning
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Caption: NLRP3 inhibition by CP-424174 may promote thermogenesis.

Synthesis
CP-424174 (MCC950) is synthesized through a convergent approach. The key step involves

the reaction of an appropriate sulfonamide with an isocyanate.
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Key Intermediates:

4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide: This fragment is prepared from ethyl 2-

furoate. Key steps include chlorosulfonylation, amidation with ammonium bicarbonate, and a

Grignard reaction with methylmagnesium bromide to form the tertiary alcohol.

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene: This intermediate is synthesized from indan

over several steps, culminating in the formation of the isocyanate group.

Final Step: The final sulfonylurea is formed by the reaction of 4-(2-hydroxypropan-2-yl)furan-2-

sulfonamide with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, often promoted by a base

such as sodium hydride.[2]

Pharmacokinetics and Clinical Development
Pharmacokinetic studies have been primarily conducted on MCC950. It is orally bioavailable

and has shown a favorable pharmacokinetic profile in preclinical models. In a study with

healthy volunteers, MCC950 demonstrated a mean elimination half-life of 6-7 hours.

Despite its promising preclinical efficacy in a multitude of disease models, the clinical

development of MCC950 was halted. A Phase II clinical trial for rheumatoid arthritis was

terminated due to observations of elevated serum liver enzymes in some participants,

indicating potential hepatotoxicity.

Conclusion
CP-424174 (MCC950) is a foundational tool for studying the role of the NLRP3 inflammasome

in health and disease. As a potent, selective, and direct inhibitor, it has been instrumental in

validating the NLRP3 pathway as a therapeutic target for a wide array of inflammatory

conditions. While its own clinical development has ceased, the knowledge gained from its study

continues to fuel the development of next-generation NLRP3 inhibitors with improved safety

profiles. Furthermore, the emerging links between NLRP3, adipose tissue inflammation, and

thermogenesis open new avenues for research into metabolic diseases, where compounds like

CP-424174 may provide crucial mechanistic insights.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00915
https://www.benchchem.com/product/b1669492?utm_src=pdf-body
https://www.benchchem.com/product/b1669492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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